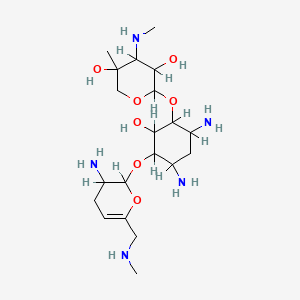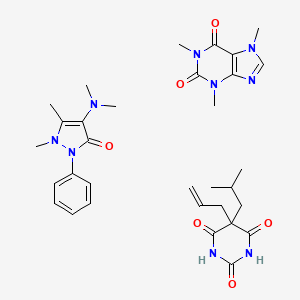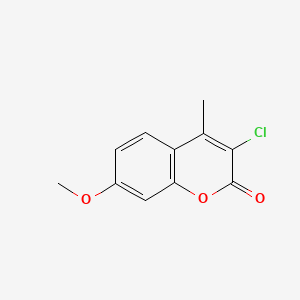
Dipropyl disulfide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Dipropyl disulfide, also known as Propyl disulfide, is a compound that primarily targets reactive oxygen species (ROS) in cells . It acts as an efficient scavenger of ROS, which are chemically reactive molecules containing oxygen that can cause significant damage to cell structures .
Mode of Action
This compound interacts with its targets by preventing oxidative DNA damage caused by harmful compounds such as N-nitrosopiperidine (NPIP) and N-nitrosodibutylamine (NDBA) . This interaction results in a decrease in the levels of ROS in cells, thereby reducing oxidative stress .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to oxidative stress. By scavenging ROS, this compound can prevent the oxidative damage to cellular components, including lipids, proteins, and DNA . This action can potentially influence various downstream effects, such as the prevention of cellular damage, inflammation, and diseases associated with oxidative stress .
Pharmacokinetics
Its molecular weight of 150305 suggests that it may be absorbed and distributed in the body
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress in cells . By scavenging ROS, it can prevent oxidative damage to cellular components, potentially leading to a decrease in inflammation and the prevention of diseases associated with oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the processing conditions can affect the structure of organosulfides, including this compound . Additionally, the presence of other compounds can influence the interactions of this compound with its targets
Analyse Biochimique
Biochemical Properties
Dipropyl disulfide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to act as an efficient scavenger of reactive oxygen species (ROS) at lower concentrations in both HL-60 and HepG2 cells . This property is significant as it helps in preventing oxidative DNA damage caused by compounds such as N-nitrosopiperidine and N-nitrosodibutylamine . Additionally, this compound interacts with various biomolecules, including enzymes involved in the oxidative stress response, thereby contributing to cellular protection mechanisms.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In fresh onion leaves, the concentration of this compound is significantly higher compared to Welsh onion leaves . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to prevent oxidative DNA damage in HL-60 and HepG2 cells, highlighting its role in maintaining cellular integrity under oxidative stress conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with reactive oxygen species and its role in enzyme inhibition or activation. This compound acts as a scavenger of ROS, thereby preventing oxidative damage to DNA and other cellular components . This compound also interacts with enzymes involved in the oxidative stress response, modulating their activity to enhance cellular protection. Additionally, this compound may influence gene expression by affecting transcription factors and signaling pathways associated with oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its efficacy and impact on cellular function. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, particularly in the context of oxidative stress response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively scavenge reactive oxygen species and prevent oxidative damage . At higher doses, there may be threshold effects, and the compound could potentially exhibit toxic or adverse effects. Studies in animal models have highlighted the importance of optimizing the dosage to achieve the desired protective effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of sulfur-containing compounds. It interacts with enzymes and cofactors involved in the oxidative stress response and detoxification processes . The metabolic flux of this compound can influence the levels of metabolites and contribute to the overall cellular response to oxidative stress. Additionally, this compound is metabolized in the liver, where it is converted into other sulfur-containing compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity . The transport and distribution of this compound are crucial for its efficacy in scavenging reactive oxygen species and preventing oxidative damage.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize within the endoplasmic reticulum (ER) and other cellular compartments involved in protein folding and oxidative stress response . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is essential for its role in modulating cellular processes and protecting against oxidative damage.
Méthodes De Préparation
Le disulfure de propyle peut être synthétisé par plusieurs méthodes :
Ébullition et reflux : Le bromopropane et le disulfure de disodium sont bouillis et mis en reflux dans le propanol.
Iode et propanol : Le disulfure de propyle peut également être préparé en utilisant de l'iode et du propanol.
Sulfure de propylsodium : Cette méthode implique la réaction de l'iodopropane et du thiosulfate de sodium, suivie d'un chauffage.
Oxydation du mercaptan de propyle : Le mercaptan de propyle est oxydé avec du nitrate de cérium et d'ammonium à température ambiante, ce qui donne un rendement élevé en produit.
Réaction avec le thioate de sodium : Le bromure de n-propyle réagit avec le thioate de sodium pour former du disulfure de propyle.
Oxydation avec la pyridine-éthanol : Le mercaptan de n-propyle fraîchement distillé est oxydé en utilisant de la pyridine-éthanol comme solvant.
Analyse Des Réactions Chimiques
Le disulfure de propyle subit diverses réactions chimiques :
Oxydation : Le disulfure de propyle peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Il peut être réduit pour former des thiols.
Substitution : Le disulfure de propyle peut participer à des réactions de substitution, en particulier avec les halogènes.
Échange de disulfure : Il peut subir des réactions d'échange de disulfure, où les liaisons disulfure et les groupes thiol libres échangent leurs places.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le nitrate de cérium et d'ammonium, des agents réducteurs comme l'hydrogène gazeux et des solvants tels que l'éthanol et la pyridine . Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les thiols .
Applications de la recherche scientifique
Le disulfure de propyle a plusieurs applications de recherche scientifique :
Médecine : Il a des applications thérapeutiques potentielles en raison de ses propriétés antioxydantes.
Mécanisme d'action
Le disulfure de propyle exerce ses effets principalement par ses propriétés antioxydantes. Il piège les espèces réactives de l'oxygène (ROS) à des concentrations plus faibles, empêchant ainsi les dommages oxydatifs à l'ADN . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des voies de stress oxydatif et la protection des composants cellulaires contre les dommages oxydatifs .
Applications De Recherche Scientifique
Propyl disulfide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Le disulfure de propyle est similaire à d'autres composés organosulfurés tels que :
Disulfure de diméthyle (C₂H₆S₂) : Structure similaire mais avec des groupes méthyles au lieu de groupes propyles.
Disulfure de diéthyle (C₄H₁₀S₂) : Structure similaire mais avec des groupes éthyles au lieu de groupes propyles.
Disulfure d'allyle et de propyle (C₆H₁₂S₂) : Contient un groupe allyle à la place d'un des groupes propyles.
Le disulfure de propyle est unique en raison de sa structure spécifique et de la présence de groupes propyles, qui contribuent à son odeur et à ses propriétés chimiques distinctes .
Propriétés
IUPAC Name |
1-(propyldisulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPFGSHPUPROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022096 | |
| Record name | Dipropyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellowish liquid with poor tenacity; pungent sulfur-like odour of onion or garlic, Colorless to pale yellow odorous liquid. | |
| Record name | Dipropyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | DIPROPYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/518 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
193.00 to 195.00 °C. @ 760.00 mm Hg, 383 °F | |
| Record name | Dipropyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIPROPYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/518 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
151 °F | |
| Record name | DIPROPYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/518 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
insoluble in water; soluble in ethyl alcohol and oil | |
| Record name | Propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.960 | |
| Record name | Propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
629-19-6 | |
| Record name | Dipropyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, dipropyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipropyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7K169J70F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dipropyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIPROPYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/518 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-85.6 °C, -122.1 °F | |
| Record name | Dipropyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIPROPYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/518 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















